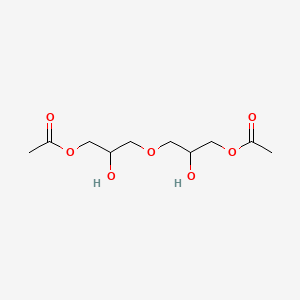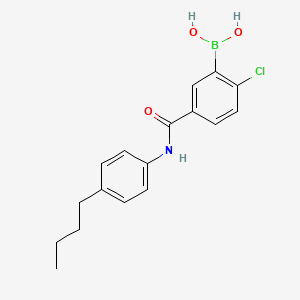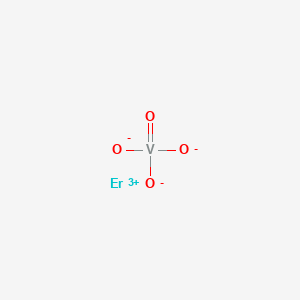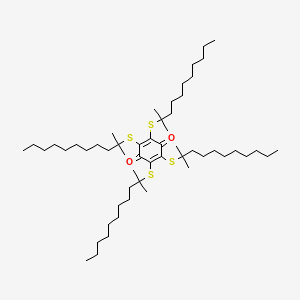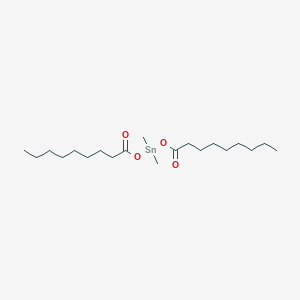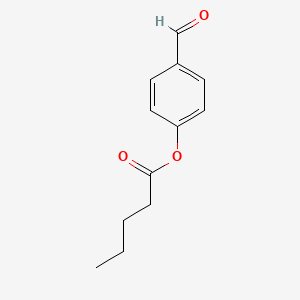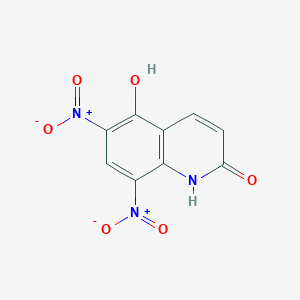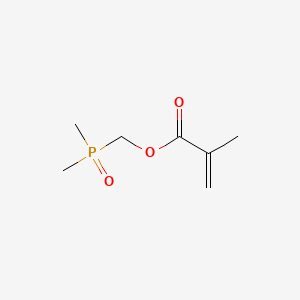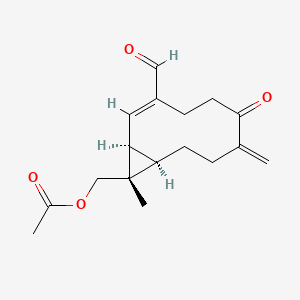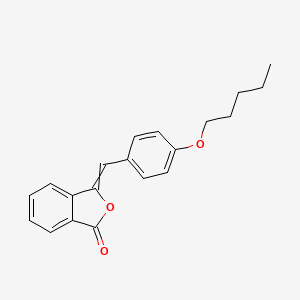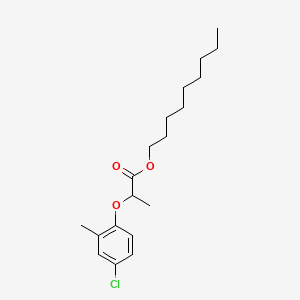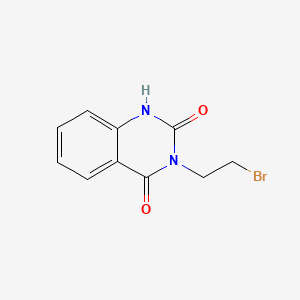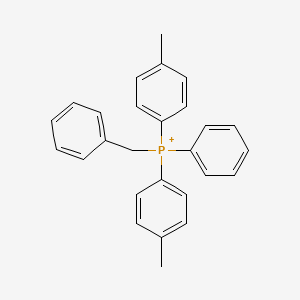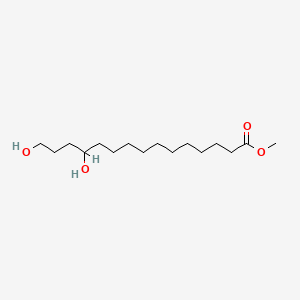
Methyl 12,15-dihydroxypentadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 12,15-dihydroxypentadecanoate is an organic compound with the molecular formula C16H32O4 It is a methyl ester derivative of pentadecanoic acid, featuring hydroxyl groups at the 12th and 15th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 12,15-dihydroxypentadecanoate can be synthesized through the esterification of 12,15-dihydroxypentadecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 12,15-dihydroxypentadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 12,15-diketopentadecanoate or 12,15-dicarboxypentadecanoate.
Reduction: Formation of 12,15-dihydroxypentadecanol.
Substitution: Formation of 12,15-dialkoxypentadecanoate or 12,15-diacylpentadecanoate.
Applications De Recherche Scientifique
Methyl 12,15-dihydroxypentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which methyl 12,15-dihydroxypentadecanoate exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active 12,15-dihydroxypentadecanoic acid, which may interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 12-hydroxypentadecanoate: Lacks the second hydroxyl group at the 15th position.
Methyl 15-hydroxypentadecanoate: Lacks the hydroxyl group at the 12th position.
Methyl 12,15-dihydroxyhexadecanoate: Contains an additional carbon in the chain.
Uniqueness
Methyl 12,15-dihydroxypentadecanoate is unique due to the presence of two hydroxyl groups at specific positions, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
94232-81-2 |
|---|---|
Formule moléculaire |
C16H32O4 |
Poids moléculaire |
288.42 g/mol |
Nom IUPAC |
methyl 12,15-dihydroxypentadecanoate |
InChI |
InChI=1S/C16H32O4/c1-20-16(19)13-9-7-5-3-2-4-6-8-11-15(18)12-10-14-17/h15,17-18H,2-14H2,1H3 |
Clé InChI |
HMTRJANEHXPQRG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCC(CCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


